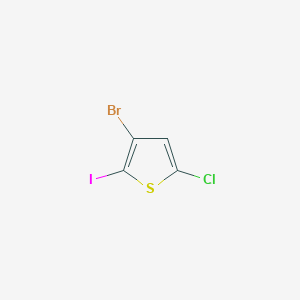
3-Bromo-5-chloro-2-iodothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-chloro-2-iodothiophene is a chemical compound with the CAS Number: 2567495-54-7 . It has a molecular weight of 323.38 and is typically stored at 4 degrees Celsius . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of thiophene-based compounds like this compound often involves nickel and palladium-based catalytic systems . For instance, Kumada catalyst-transfer polycondensation has been used to synthesize related compounds .Molecular Structure Analysis
The InChI code for this compound is 1S/C4HBrClIS/c5-2-1-3 (6)8-4 (2)7/h1H . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 323.38 . The compound is stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Vibrational Spectra Studies
3-Bromo-5-chloro-2-iodothiophene has been a subject of study in vibrational spectra analysis. Research conducted by Paliani and Cataliotti (1982) explored the infrared (i.r.) spectra of similar halogeno-derivatives of thiophene, providing insights into the fundamental vibrations of these compounds, useful in understanding their molecular behavior and properties (Paliani & Cataliotti, 1982).
Polymer Synthesis
The compound has been utilized in polymer synthesis. Miyakoshi, Yokoyama, and Yokozawa (2004) demonstrated its use in the polymerization of 2-bromo-3-hexyl-5-iodothiophene, leading to the production of high-quality poly(3-hexylthiophene) with low polydispersity, showcasing its potential in creating advanced materials (Miyakoshi, Yokoyama, & Yokozawa, 2004).
Kinetic Studies in Controlled Polymerization
Lamps and Catala (2011) conducted a kinetic study on the controlled polymerization of 2-bromo-3-hexyl-5-iodothiophene, using it to synthesize high molecular weight polydodecylthiophene. Their research highlighted the compound's role in improving polymerization rate constants, an important factor in material science and engineering (Lamps & Catala, 2011).
Photochemical Properties
The photochemical properties of halothiophenes, including this compound, have been studied by Raviola et al. (2016). They investigated the photochemical dehalogenation of these compounds, providing insights into their potential applications in photogeneration and photochemistry (Raviola et al., 2016).
Electrochemical Reduction Studies
Mubarak and Peters (1996) explored the electrochemical reduction of mono- and dihalothiophenes, including this compound. Their research provided valuable information on the electrochemical behavior of these compounds, which can be significant in fields like electrochemistry and material science (Mubarak & Peters, 1996).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-bromo-5-chloro-2-iodothiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrClIS/c5-2-1-3(6)8-4(2)7/h1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPVMEPKGACKMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrClIS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-Phenyl-1H-pyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2772383.png)


![4-[(3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride](/img/structure/B2772389.png)



![[4-(Difluoromethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2772394.png)
![Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride](/img/structure/B2772396.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2772399.png)
![4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-6-methoxyquinoline](/img/structure/B2772401.png)


